molecular formula C18H26N2O4 B112313 1-Boc-4-Cbz-amino-piperidine CAS No. 220394-97-8

1-Boc-4-Cbz-amino-piperidine

Cat. No. B112313
M. Wt: 334.4 g/mol
InChI Key: GKBFRLAMTVIDHL-UHFFFAOYSA-N
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Description

The compound 1-Boc-4-Cbz-amino-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) groups are commonly used as protecting groups in organic synthesis, particularly for amines. These groups are important for the synthesis of various heterocyclic compounds and can be used to create novel building blocks for drug discovery and development .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic materials such as piperidine carboxylic acids, pyridine, and benzyl chloride. For instance, the synthesis of N-Boc-piperidinyl derivatives can involve the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another approach includes the use of 1-Boc-piperidine-2-carboxylic acid methyl ester in nucleophilic substitution reactions to create spiro compounds . Additionally, orthogonally protected aziridinopiperidine has been synthesized from simple materials and used as a building block for 3-aminopiperidines .

Molecular Structure Analysis

The molecular structure and conformational preferences of 1-Boc-4-Cbz-amino-piperidine derivatives have been studied using spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, including B3LYP and WB97XD methods with a 6-311++G(d,p) basis set, have been employed to determine optimized geometrical parameters and vibrational frequencies. Potential Energy Scan (PES) studies help in understanding the conformational stability of the molecule .

Chemical Reactions Analysis

The reactivity of 1-Boc-4-Cbz-amino-piperidine derivatives can be explored through various chemical reactions. The presence of Boc and Cbz protecting groups allows for selective reactions at other sites of the molecule. For example, the Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation, providing access to the free amine for further functionalization . The reactivity of these compounds can also be studied using molecular docking to predict their interaction with biological targets such as protein receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-Cbz-amino-piperidine derivatives are characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the electronic structure, including the HOMO-LUMO bandgap, which is crucial for understanding the chemical reactivity of the compound. The molecular electrostatic potential (MEP) and Fukui function can be used to identify reactive sites on the molecule. Additionally, thermodynamic parameters at different temperatures can be determined to understand the stability of these compounds .

Scientific Research Applications

Synthesis of Piperidine Derivatives

  • Convenient Synthesis Routes : 1-Boc-4-Cbz-amino-piperidine is used in the synthesis of complex molecules such as 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives, demonstrating its utility in creating templates for targeting GPCR (G protein-coupled receptor) targets (Xie, Huang, Fang, & Zhu, 2004).

Applications in Combinatorial Chemistry

  • Triazolyl-Substituted 3-Aminopiperidines : It's used to create orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, serving as new scaffolds in combinatorial chemistry. This demonstrates its versatility in creating diverse chemical structures for various applications (Schramm, Saak, Hoenke, & Christoffers, 2010).

Exploration in Therapeutic Applications

  • Potential Therapeutic Effects : There's research exploring its effects on binge-eating behavior and anxiety in rats. This suggests that 1-Boc-4-Cbz-amino-piperidine or its derivatives might have potential therapeutic applications, although the exact mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).

Spectroscopic and Structural Analysis

  • Molecular Structure and Spectroscopy : It has been subject to detailed molecular structure and spectroscopic analysis, including FT-IR, FT-Raman, NMR, and molecular docking studies. This kind of analysis is crucial in understanding the physical and chemical properties of such compounds (Janani et al., 2020).

Novel Dendritic Melamines

  • Dendrimer Synthesis : The compound is used in the synthesis of novel dendritic melamines, highlighting its role in creating complex molecular architectures. This application is significant in materials science and nanotechnology (Sacalis et al., 2019).

Asymmetric Synthesis

  • Enantioselective Synthesis : It's utilized in the enantioselective synthesis of various N-heterocycles, which is a critical process in the production of pharmaceuticals and biologically active molecules (Seki, Tanaka, & Kitamura, 2012).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBFRLAMTVIDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363850
Record name tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Cbz-amino-piperidine

CAS RN

220394-97-8
Record name tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.2 g, 6 mmol) in dichloromethane (20 mL) was cooled to 0° C. Carbobenzoxy chloride (1.03 mL, 7.2 mmol) and diisopropylethylamine (3.15 mL, 18 mmol) were added at the same temperature, and the solution was stirred at 0° C. for one hour. The reaction solution was neutralized with saturated aqueous potassium carbonate solution, diluted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Thereafter, the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=3/1) to obtain 1.5 g of the title compound as a yellow oily substance (75%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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1.03 mL
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reactant
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Quantity
3.15 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1.2 g (6.0 mmol) 4-amino-1-t-butoxycarbonylpiperidine from Step B in 40 mL of methylene chloride was added 3.15 mL (18 mmol) of DIPEA and 1.03 mL (7.2 mmol) of benzyl chloroformate while cooled in an ice bath. After 0.5 h the reaction was quenched with aqueous sodium carbonate and extracted three times with methylene chloride. The organic layers were each washed with a portion of brine, dried over sodium sulfate, combined and concentrated. The residue was purified by FCC eluting with 25% ethyl acetate/hexanes to afford 1.94 g of title compound. 1H NMR (400 MHz, CDCl3): δ 1.26 (m, 2H), 1.42 (s, 9H), 1.90 (br d, J=12, 2H), 2.90 (br t, 2H), 3.58 (m, 1H), 4.08 (m, 2H), 4.42 (br s, 1H), 5.09 (s, 2H), 7.33 (m, 5H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1.2 g (6.0 mmol) 4-amino-1-(tert-butoxycarbonyl)piperidine from Step B in 40 mL of dichloromethane was added 3.15 mL (18 mmol) of N,N-diisopropylethylamine and 1.03 mL (7.2 mmol) of benzyl chloroformate while cooled in an ice bath. After 0.5 h the reaction was quenched with aqueous sodium carbonate and extracted three times with dichloromethane. The organic layers were each washed with a portion of brine, dried over sodium sulfate, combined and concentrated. The residue was purified by flash column chromatography, eluting with 25% ethyl acetate in hexane, to afford 1.94 g of title compound. 1H NMR (400 MHz, CDCl3): δ 7.33 (m, 5H), 5.09 (s, 2H), 4.42 (bs, 1H), 4.08 (m, 2H), 3.58 (m, 1H), 2.90 (bt, 2H), 1.90 (bd, 2H, J=12 Hz), 1.42 (s, 9H), 1.26 (m, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

tert-Butyl 4-aminopiperidine-1-carboxylate (10 g, 49.9 mmol), N,N-diisopropylethylamine (26 ml, 149 mmol), benzyl chloroformate (8.5 ml, 59.5 mmol) and dichloromethane (dehydrated) (300 ml) were mixed under ice-cooling. The resulting mixture was stirred at room temperature for one hour. An aqueous saturated sodium bicarbonate solution was added to the reaction mixture, which was extracted with dichloromethane three times. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (silica gel, elution solvent: ethyl acetate/heptane) to give the title compound (13.1 g, yield 78.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78.5%

Synthesis routes and methods V

Procedure details

To a solution of 4-amino-piperidine-1-carboxylic acid tert-butyl ester (11.98 g, 58.4 mmol, 1 equiv) in THF (80 mL) at 23° C. was added a saturated solution of sodium bicarbonate (200 mL) followed by benzyl chloroformate (9.19 mL, 64.2 mmol, 1.1 equiv). The reaction was stirred for 55 min then partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, washed with saturated brine solution (200 mL), dried (MgSO4), filtered and concentrated to give 20.4 g of tan solid. This material was used in the next step without further purification.
Quantity
11.98 g
Type
reactant
Reaction Step One
Quantity
200 mL
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reactant
Reaction Step One
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
9.19 mL
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reactant
Reaction Step Two

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